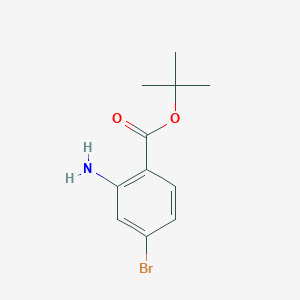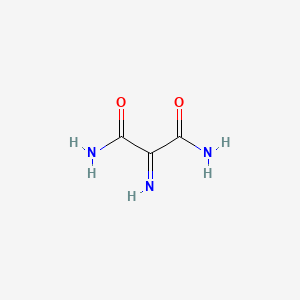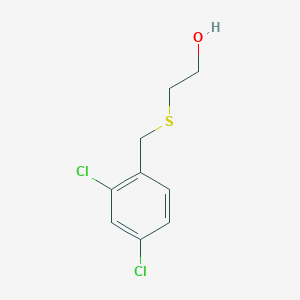
2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline
Vue d'ensemble
Description
2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline is a complex organic compound. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings . This compound is characterized by high electron transporting character and can be used as n-type materials for organic field-effect transistors (OFETs). It is also an excellent candidate as an electron accepting building block for organic photovoltaics (OPVs) and can be used as an IR transparent pigment for coating applications .
Synthesis Analysis
The synthesis of anthracene-based derivatives, such as 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline, is typically achieved through Suzuki/Sonogashira cross-coupling reactions . This process yields compounds that can be fully characterized by techniques such as X-ray crystallography, thermogravimetric analysis (TGA), and mass spectra .Molecular Structure Analysis
The molecular structure of 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline is characterized by the presence of anthracene as the core structure, with methoxyphenyl groups attached at the 2 and 9 positions . The compound’s structure has been fully characterized using 1H NMR and mass spectra .Physical And Chemical Properties Analysis
2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline exhibits high thermal stability, with decomposition temperatures reaching up to 307 °C . It also shows blue emission with a high quantum yield in solution . The compound’s UV-vis absorption and fluorescence emission spectra are influenced by the solvent polarity .Applications De Recherche Scientifique
Ion Sensing and Selective Transport
2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline derivatives have been synthesized and found effective as ionophores, particularly for sensing and selective transport of alkali metal ions. For instance, 2,9-dibutyl-1,10-phenanthroline shows excellent lithium ion-sensing capabilities in ion-selective electrodes and fluorometry (Sugihara & Hiratani, 1996).
Photocatalytic Behavior
2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline is part of copper(I) complexes exhibiting significant photocatalytic activity. These complexes have been used effectively in atom-transfer radical-addition reactions, demonstrating efficient activity with a strong wavelength dependence, which is crucial in catalytic processes (Cetin et al., 2017).
Photophysical Properties
The compound has been involved in studies related to the photophysical properties of copper(I) complexes. These studies focus on understanding the emission quantum yields and lifetimes, which are significantly influenced by the structural modifications in the phenanthroline ligands (Accorsi et al., 2010).
Fluorescent Chemosensor Applications
Derivatives of 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline have been found to be highly sensitive fluorescent chemosensors, particularly for zinc ions. Their ability to form metal-ligand complexes enhances fluorescence responses, making them suitable for selective metal ion detection (Qian et al., 2015).
OLED Applications
Additionally, phenanthroline derivatives, including 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline, have been employed in the development of organic light-emitting diodes (OLEDs). They offer high electron mobility, low injection barriers, and improved device stability and efficiency (Kim et al., 2017).
Electrochemical and Photophysical Studies
The compound is also involved in various electrochemical and photophysical studies, which focus on understanding the reactivity and stability of metal complexes under different conditions. This includes the study of reactions with hydrogen peroxide and exploring the metal-to-ligand charge transfer states (Johnson & Nazhat, 1987).
Mécanisme D'action
Propriétés
IUPAC Name |
2,9-bis(4-methoxyphenyl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-29-21-11-5-17(6-12-21)23-15-9-19-3-4-20-10-16-24(28-26(20)25(19)27-23)18-7-13-22(30-2)14-8-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCSXBZGZACZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525780 | |
| Record name | 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89333-97-1 | |
| Record name | 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




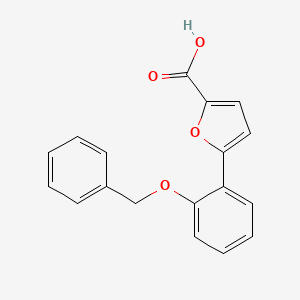
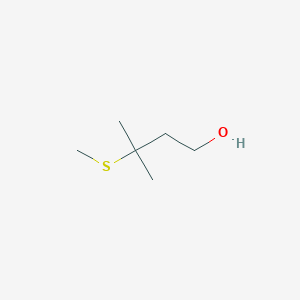
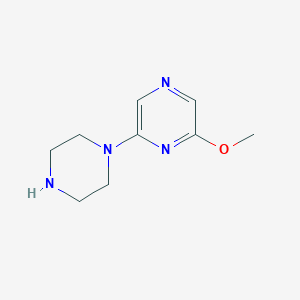
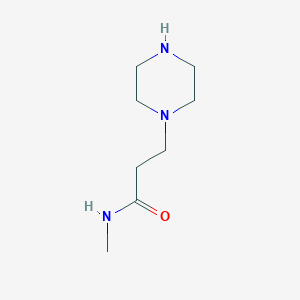

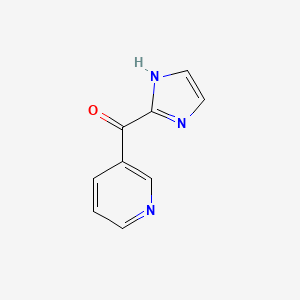

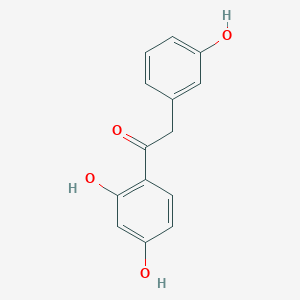
![2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3058343.png)
